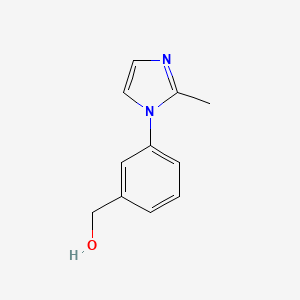

![molecular formula C11H7BrN2O B596883 6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine CAS No. 115749-45-6](/img/no-structure.png)

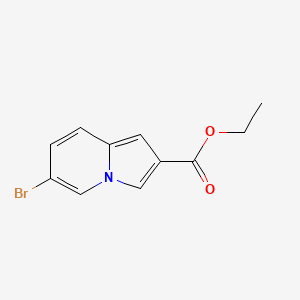

6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

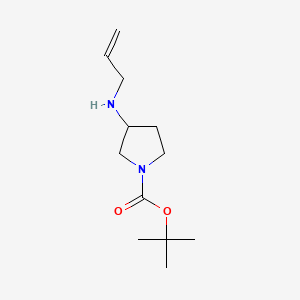

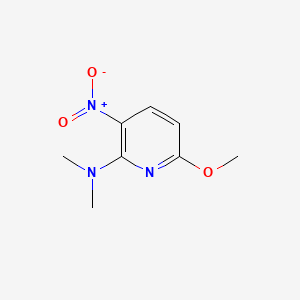

6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine is a compound used in organic syntheses and as pharmaceutical intermediates . It is part of the imidazo[4,5-b]pyridine class of compounds, which are important heterocyclic nuclei extensively used in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine with benzyl chloride in the presence of a catalytic quantity of tetra-n-butylammonium bromide . Another method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound has been investigated using single crystal X-ray diffraction data . The core heterocyclic structure of the molecule is approximately planar with deviations lower than 0.064 Å from the mean plane . The crystal structure is stabilized by π-π interactions and intermolecular C–H⋅⋅⋅N and C–H⋅⋅⋅O interactions .Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been reacted with benzyl chloride to form 3-benzyl-6-bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine . It has also been used in the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones .Physical And Chemical Properties Analysis

The compound crystallizes in the monoclinic space group with four molecules in the unit cell . It is stabilized by intermolecular C–H⋅⋅⋅N and C–H⋅⋅⋅O interactions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved papers.Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazo[1,2-a]pyridines in general have been recognized for their wide range of applications in medicinal chemistry . They have been tested for their potential as anticancer, tuberculostatic, antimitotic, and anti-neuroinflammatory agents .

properties

CAS RN |

115749-45-6 |

|---|---|

Molecular Formula |

C11H7BrN2O |

Molecular Weight |

263.094 |

IUPAC Name |

6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine |

InChI |

InChI=1S/C11H7BrN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H |

InChI Key |

ZGDDEEQSDJLFIH-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C2=CN3C=C(C=CC3=N2)Br |

synonyms |

6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.